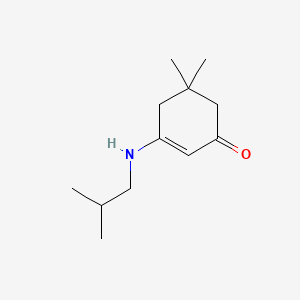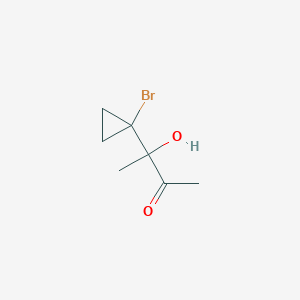![molecular formula C10H14OS B14418797 2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene CAS No. 82079-40-1](/img/structure/B14418797.png)
2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene is an organic compound characterized by the presence of a methanesulfinyl group attached to a benzene ring substituted with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene typically involves the sulfoxidation of 1,3,5-trimethylbenzene. One common method is the reaction of 1,3,5-trimethylbenzene with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfoxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfone derivatives.
Reduction: Reduction of the sulfoxide group can yield the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene involves its interaction with specific molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
- 2-Methanesulfonyl-1,3,5-trimethylbenzene
- 2-Methylsulfinyl-1,3,5-trimethylbenzene
- 2-Methylsulfonyl-1,3,5-trimethylbenzene
Comparison: 2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene is unique due to the presence of the (S)-methanesulfinyl group, which imparts specific stereochemical properties. This distinguishes it from other similar compounds that may lack this stereochemistry or have different functional groups.
Propriétés
Numéro CAS |
82079-40-1 |
|---|---|
Formule moléculaire |
C10H14OS |
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2-[(S)-methylsulfinyl]benzene |
InChI |
InChI=1S/C10H14OS/c1-7-5-8(2)10(12(4)11)9(3)6-7/h5-6H,1-4H3/t12-/m0/s1 |
Clé InChI |
GWPSJKQQNNVDAC-LBPRGKRZSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)[S@@](=O)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


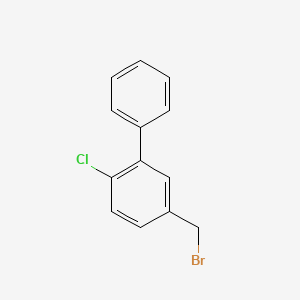
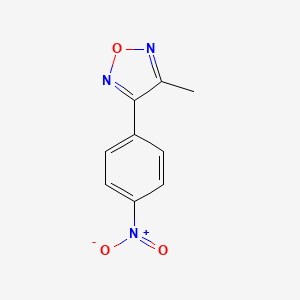
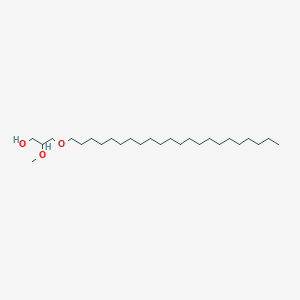
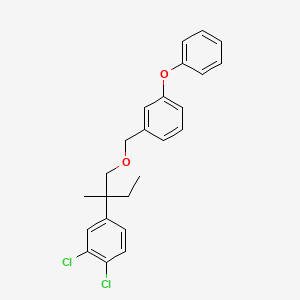
![N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline](/img/structure/B14418734.png)
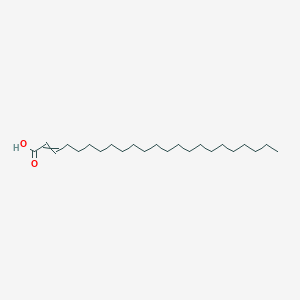

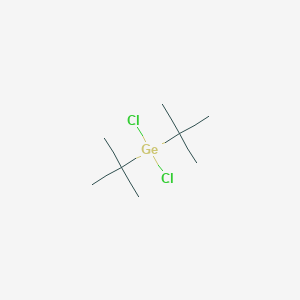
![4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate](/img/structure/B14418762.png)
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
![2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B14418782.png)
